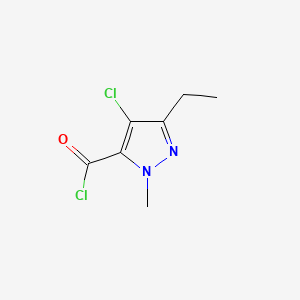
Isopropyl-d6 Nitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless liquid with a fruity odor and is primarily used as a solvent, intermediate, and reagent in organic synthesis. The compound has a molecular formula of C4HD6N and a molecular weight of 75.14 .
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: Isopropyl-d6 Nitrile can be synthesized by heating a halogenoalkane under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be made by dehydrating amides.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods:
- The industrial production of this compound typically involves the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product. This can be achieved through various methods, including the use of deuterated halogenoalkanes or deuterated amides.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting nitriles to amines.
Substitution: Reagents like Grignard reagents can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles and other functionalized compounds.
Applications De Recherche Scientifique
Isopropyl-d6 Nitrile is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Utilized in the development of pharmaceuticals and as a reference compound in drug metabolism studies.
Industry: Applied in the production of various chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of Isopropyl-d6 Nitrile involves its interaction with molecular targets and pathways. The nitrile group is known to participate in various chemical reactions, including nucleophilic addition and substitution reactions. These interactions can lead to the formation of new compounds with different properties and functions .
Comparaison Avec Des Composés Similaires
Isopropyl-d6 Nitrile can be compared with other similar compounds, such as:
Isopropyl Nitrile: The non-deuterated form, which has similar chemical properties but lacks the deuterium atoms.
Ethyl-d5 Nitrile: Another deuterated nitrile with a different alkyl group.
Propionitrile: A nitrile with a similar structure but different alkyl group.
Uniqueness:
Propriétés
Numéro CAS |
174736-88-0 |
|---|---|
Formule moléculaire |
C4H7N |
Poids moléculaire |
75.144 |
Nom IUPAC |
3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |
InChI |
InChI=1S/C4H7N/c1-4(2)3-5/h4H,1-2H3/i1D3,2D3 |
Clé InChI |
LRDFRRGEGBBSRN-WFGJKAKNSA-N |
SMILES |
CC(C)C#N |
Synonymes |
Isobutyronitrile-d6; 1-Cyano-1-methylethane-d6; 2-Cyanopropane-d6; 2-Methylpropanenitrile-d6; 2-Methylpropionitrile-d6; Dimethylacetonitrile-d6; Isobutanenitrile-d6; Isopropyl cyanide-d6; Isopropyl nitrile-d6; NSC 60536-d6; α-Methylpropanenitrile-d6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B590993.png)



